2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
CAS No.: 1040647-15-1
Cat. No.: VC8198203
Molecular Formula: C24H22N4O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide - 1040647-15-1](/images/structure/VC8198203.png)
Specification
CAS No. | 1040647-15-1 |
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Molecular Formula | C24H22N4O3 |
Molecular Weight | 414.5 g/mol |
IUPAC Name | 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(3-methylphenyl)acetamide |
Standard InChI | InChI=1S/C24H22N4O3/c1-15-8-7-11-19(12-15)25-20(29)14-28-17(3)13-16(2)21(24(28)30)23-26-22(27-31-23)18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,25,29) |
Standard InChI Key | GSUKTXFFLRZRIE-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The molecule comprises three primary structural domains:
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1,2-Dihydropyridin-2-one core: A six-membered ring with a ketone group at position 2 and methyl substituents at positions 4 and 6.
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1,2,4-Oxadiazole ring: A five-membered heterocycle attached at position 3 of the dihydropyridinone, featuring a phenyl group at position 3.
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Acetamide side chain: Linked to the nitrogen of the dihydropyridinone, terminating in a 3-methylphenyl group.
The IUPAC name reflects this arrangement: 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide. Key molecular descriptors include a molecular formula of C₂₅H₂₃N₄O₃ and a molecular weight of 427.48 g/mol.
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₅H₂₃N₄O₃ |
Molecular Weight | 427.48 g/mol |
IUPAC Name | As above |
SMILES | CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=C(C=C2C)C)C3=NC(=NO3)C4=CC=CC=C4 |
Topological Polar SA | 102 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Synthetic Methodology
Key Reaction Pathways
The synthesis involves multi-step protocols to assemble the heterocyclic core and functionalize side chains:
Step 1: Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclization between a nitrile and hydroxylamine derivative under acidic conditions. For this compound, benzoyl chloride reacts with hydroxylamine to form an intermediate hydroxamic acid, which subsequently cyclizes with a nitrile (e.g., acetonitrile) in the presence of a dehydrating agent like phosphorus oxychloride.
Step 2: Dihydropyridinone Core Assembly
The dihydropyridin-2-one ring is constructed via a Hantzsch-like condensation. Ethyl acetoacetate reacts with ammonium acetate and formaldehyde under reflux to form a 1,4-dihydropyridine intermediate, which is oxidized to the 2-oxo derivative using manganese dioxide.
Step 3: Acetamide Side Chain Incorporation
The final step involves coupling the dihydropyridinone-oxadiazole intermediate with 3-methylphenylacetic acid using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in dichloromethane. The reaction proceeds via activation of the carboxylic acid to a reactive ester, followed by nucleophilic attack by the amine group of the dihydropyridinone.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | Benzoyl chloride, NH₂OH·HCl, POCl₃, 80°C | 72 |
2 | Ethyl acetoacetate, NH₄OAc, HCHO, EtOH | 65 |
3 | EDCI, DCM, rt, 24h | 58 |
Physicochemical Characterization
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and heterocyclic groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Stability studies indicate decomposition above 200°C, with the oxadiazole ring undergoing thermal rearrangement.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.45 (m, 5H, phenyl-H), 6.95 (d, J=8.2 Hz, 2H, 3-methylphenyl-H), 4.32 (s, 2H, CH₂CO), 2.32 (s, 3H, CH₃), 2.15 (s, 6H, 4,6-CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole), 1245 cm⁻¹ (C-O acetamide).
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Targets
While direct bioactivity data for this compound is unavailable, structural analogs demonstrate:
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Anticancer Activity: Oxadiazole-containing compounds inhibit topoisomerase II and induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM).
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Antimicrobial Effects: Methylphenyl-substituted dihydropyridinones show MIC values of 8–32 μg/mL against S. aureus and E. coli.
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Anti-inflammatory Action: Acetamide derivatives reduce COX-2 expression by 40–60% in LPS-stimulated macrophages.
Structure-Activity Relationships (SAR)
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Oxadiazole Substituents: The 3-phenyl group enhances π-π stacking with hydrophobic enzyme pockets, increasing binding affinity.
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Methyl Positioning: The 3-methylphenyl acetamide group improves metabolic stability compared to para-substituted analogs.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
Compound | Key Structural Difference | Bioactivity (IC₅₀/MIC) |
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N-(4-methylphenyl) analog | Para-methyl on acetamide | Anticancer: 14.2 μM |
N-(2-fluorophenyl) analog | Ortho-fluoro substitution | Antimicrobial: MIC = 16 μg/mL |
Target Compound | Meta-methyl on acetamide | Predicted enhanced solubility |
The meta-methyl group in the target compound likely improves aqueous solubility by reducing crystallinity compared to para-substituted analogs, though this may come at the cost of reduced membrane permeability.
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